Cymal-4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GNE 9278 es un modulador alostérico positivo de los receptores de N-metil-D-aspartato. Estos receptores son receptores de glutamato ionotrópicos involucrados en el aprendizaje, la memoria y la plasticidad sináptica. La disfunción de estos receptores se ha implicado en varias condiciones neurológicas, como la epilepsia, el retraso en el desarrollo y el accidente cerebrovascular isquémico .

Aplicaciones Científicas De Investigación

GNE 9278 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto de herramienta para estudiar la modulación de los receptores de N-metil-D-aspartato. En biología, GNE 9278 se utiliza para investigar el papel de estos receptores en varios procesos fisiológicos y patológicos. En medicina, GNE 9278 tiene posibles aplicaciones terapéuticas para afecciones neurológicas, como la epilepsia y el accidente cerebrovascular isquémico, al mejorar la función de los receptores de N-metil-D-aspartato . En la industria, GNE 9278 se puede utilizar en el desarrollo de nuevos medicamentos dirigidos a los receptores de N-metil-D-aspartato .

Mecanismo De Acción

GNE 9278 ejerce sus efectos uniéndose al dominio transmembrana de los receptores de N-metil-D-aspartato. Esta unión aumenta las corrientes del receptor en presencia de concentraciones saturantes de glutamato y glicina. GNE 9278 potencia los receptores de N-metil-D-aspartato que contienen subunidades GluN2A, GluN2B, GluN2C y GluN2D. El compuesto ralentiza la desactivación del receptor y aumenta la potencia del glutamato y la glicina .

Métodos De Preparación

Análisis De Reacciones Químicas

GNE 9278 se somete a diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de GNE 9278 puede conducir a la formación de sulfoxidos o sulfonas, mientras que la reducción puede resultar en la formación de aminas o alcoholes .

Comparación Con Compuestos Similares

GNE 9278 es único entre los moduladores alostéricos positivos de los receptores de N-metil-D-aspartato debido a su alta selectividad y potencia. Compuestos similares incluyen otros moduladores alostéricos positivos, como GNE-0723 y GNE-0831, que también se dirigen a los receptores de N-metil-D-aspartato pero pueden tener diferentes perfiles de selectividad y potencias . La capacidad de GNE 9278 para potenciar múltiples subunidades de los receptores de N-metil-D-aspartato lo convierte en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

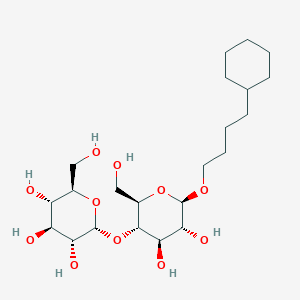

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O11/c23-10-13-15(25)16(26)18(28)22(31-13)33-20-14(11-24)32-21(19(29)17(20)27)30-9-5-4-8-12-6-2-1-3-7-12/h12-29H,1-11H2/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNQXDHDSXBSFV-WXFJLFHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470113 |

Source

|

| Record name | 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181135-57-9 |

Source

|

| Record name | 4-Cyclohexylbutyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of CYMAL-4 in membrane protein research, and how does its structure impact its function?

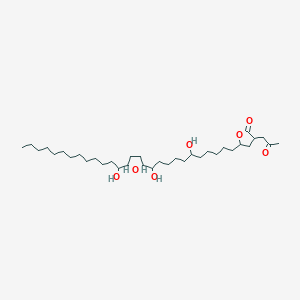

A1: this compound, or 4-cyclohexyl-1-butyl-β-D-maltoside, is a non-ionic detergent commonly used to solubilize and purify membrane proteins. [, ] It acts as a surfactant, effectively extracting membrane proteins from their native lipid environment while maintaining their structural and functional integrity. [] The structure of this compound features a hydrophilic maltoside head group that interacts with water molecules and a hydrophobic cyclohexyl-butyl tail that associates with the hydrophobic regions of membrane proteins. [, ] This amphiphilic nature allows this compound to form micelles around membrane proteins, effectively replacing the lipid bilayer and keeping them soluble in aqueous solutions.

Q2: How do researchers optimize the use of this compound for membrane protein studies?

A2: Researchers often need to optimize the concentration of this compound to achieve maximum enantioseparation during membrane protein analysis. [] For example, studies have shown that increasing the length of the hydrophobic tail in related CYMAL surfactants (like CYMAL-5 and CYMAL-6) shifts the optimal concentration for enantioresolution to lower values. [] This suggests that the balance between hydrophilic and hydrophobic interactions is crucial for efficient separation. Moreover, researchers have explored using mixtures of different CYMAL surfactants to broaden the optimal concentration range for enantioseparation. [] For instance, combining CYMAL-6 with CYMAL-1 or CYMAL-2 has proven effective in extending the concentration range for achieving maximum enantioresolution. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)